UV-Vis Bathochromic Shift: 3-Ethynylfluoranthene vs. Parent Fluoranthene
Ethynyl substitution at the 3-position of fluoranthene produces a bathochromic (red) shift in the UV-Vis absorption spectrum relative to unsubstituted fluoranthene. In a systematic study of six ethynyl-PAHs including 3-ethynylfluoranthene, ethynyl substitution resulted in class-average bathochromic shifts of +5 nm for the lower-wavelength β- and β′-bands and +18 nm for the higher-wavelength p-band, accompanied by amplification of the p-band relative to the β-band [1]. These shifts are sufficiently consistent across the ethynyl-PAH class that new ethynyl-PAHs can be identified solely by their UV spectra [1]. The cyclopenta-fused analog cyclopenta[cd]fluoranthene exhibits larger shifts (+7 nm β-band, +16 nm β′-band, +44 nm p-band) but with decreased vibrational fine-structure resolution [1].
| Evidence Dimension | UV-Vis absorption band shift vs. unsubstituted parent PAH |
|---|---|
| Target Compound Data | 3-Ethynylfluoranthene: ethynyl-substituted fluoranthene (class-average shifts: β/β′-band +5 nm, p-band +18 nm; p-band amplification vs. β-band) [1] |
| Comparator Or Baseline | Unsubstituted fluoranthene (β-band, β′-band, and p-band at native wavelengths); cyclopenta[cd]fluoranthene (β-band +7 nm, β′-band +16 nm, p-band +44 nm, decreased vibrational fine structure) [1] |
| Quantified Difference | Ethynyl substitution: p-band shift is ~3.6× the β-band shift (18 nm vs. 5 nm). Cyclopenta fusion: p-band shift is ~2.4× larger than ethynyl-substitution p-band shift (44 nm vs. 18 nm). |
| Conditions | UV spectra measured in organic solvent (cyclohexane or acetonitrile, as per Marsh et al. 2000) at room temperature; ethynyl-PAHs and CP-PAHs compared to corresponding unsubstituted PAHs. |
Why This Matters
The specific magnitude of the p-band bathochromic shift (18 nm upon ethynyl substitution) serves as a spectroscopic fingerprint distinguishing 3-ethynylfluoranthene from both the parent fluoranthene and the cyclopenta-fused analog, enabling unambiguous identification in complex mixtures such as combustion exhausts [1].
- [1] Marsh, N. D.; Mikolajczak, C. J.; Wornat, M. J. The effect of ethynyl substitution and cyclopenta fusion on the ultraviolet absorption spectra of polycyclic aromatic hydrocarbons. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2000, 56 (8), 1499–1511. DOI: 10.1016/S1386-1425(99)00280-2. View Source
